Gymnaconitine
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Overview
Description
2-Aminomethylpyrimidine (hydrochloride) is a chemical compound with the molecular formula C5H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminomethylpyrimidine (hydrochloride) can be synthesized through multiple routes. One common method involves the reaction of 2-chloromethylpyrimidine with ammonia or an amine under controlled conditions. Another method involves the reduction of 2-nitromethylpyrimidine using hydrogen in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, the production of 2-Aminomethylpyrimidine (hydrochloride) often involves the use of inexpensive metal catalysts like Raney nickel. The process typically starts with urea and 1,3-tetramethoxypropane, which undergo a series of reactions including hydrogenation and post-treatment to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminomethylpyrimidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while reduction can produce various amines .
Scientific Research Applications
2-Aminomethylpyrimidine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a building block for nucleic acid analogs.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Aminomethylpyrimidine (hydrochloride) depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-Aminopyrimidine: Similar in structure but lacks the methyl group.
2-Chloromethylpyrimidine: Similar but contains a chlorine atom instead of an amino group.
2-Nitromethylpyrimidine: Contains a nitro group instead of an amino group.
Uniqueness: 2-Aminomethylpyrimidine (hydrochloride) is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
103956-41-8 |
---|---|
Molecular Formula |
C34H47NO8 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
[11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H47NO8/c1-6-35-17-32(18-39-2)12-11-27(36)34-21-14-20-25(42-5)16-33(38,22(31(34)35)15-26(32)34)29(21)30(20)43-28(37)10-8-19-7-9-23(40-3)24(13-19)41-4/h7-10,13,20-22,25-27,29-31,36,38H,6,11-12,14-18H2,1-5H3/b10-8+ |
InChI Key |
OSGULNOCFPGGSK-CSKARUKUSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
Isomeric SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)/C=C/C7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
Synonyms |
gymnaconitine |
Origin of Product |
United States |
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